molecular formula C6H10N6 B063813 4-Cyclopropyl-6-hydrazinyl-1,3,5-triazin-2-amine CAS No. 175204-76-9

4-Cyclopropyl-6-hydrazinyl-1,3,5-triazin-2-amine

Cat. No.: B063813
CAS No.: 175204-76-9
M. Wt: 166.18 g/mol
InChI Key: KUUQVVNKTZWOTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyclopropyl-6-hydrazinyl-1,3,5-triazin-2-amine is a high-value, multifunctional triazine derivative designed for advanced chemical synthesis and drug discovery research. This compound features a strategically substituted 1,3,5-triazine core, presenting three distinct reactive sites: the hydrazinyl group, the amine group, and the cyclopropyl ring. The primary hydrazinyl moiety serves as a versatile synthon for the preparation of various heterocycles, including triazoles and tetrazines, via condensation reactions with carbonyl compounds or through cyclization pathways. This makes it an exceptionally valuable building block for constructing combinatorial libraries and exploring novel chemical space in medicinal chemistry.

Properties

IUPAC Name

4-cyclopropyl-6-hydrazinyl-1,3,5-triazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N6/c7-5-9-4(3-1-2-3)10-6(11-5)12-8/h3H,1-2,8H2,(H3,7,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUUQVVNKTZWOTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=NC(=N2)NN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00381942
Record name 4-cyclopropyl-6-hydrazinyl-1,3,5-triazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175204-76-9
Record name 4-cyclopropyl-6-hydrazinyl-1,3,5-triazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropyl-6-hydrazinyl-1,3,5-triazin-2-amine typically involves the substitution of chlorine atoms in cyanuric chloride by amino and hydrazinyl groups. One common method includes the sequential nucleophilic substitution of chlorine atoms in cyanuric chloride by amino and hydrazinyl groups . Another approach involves the condensation of hydrazinyl-1,3,5-triazines with single-carbon atom reagents .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-6-hydrazinyl-1,3,5-triazin-2-amine and its derivatives involves interaction with specific molecular targets and pathways. For instance, some derivatives act as inhibitors of adenosine A2a receptors, which play a role in various physiological processes . The exact pathways and molecular targets can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Pharmacological Differences

Key structural analogs of 4-Cyclopropyl-6-hydrazinyl-1,3,5-triazin-2-amine include derivatives with varying substituents at positions 4 and 6 of the triazine core. These modifications significantly impact pharmacological activity, pharmacokinetics, and physicochemical properties.

CNS-Active Triazin-2-amine Derivatives

  • Compound 2: (RS)-4-[1-(2,3-Dichlorophenoxy)propyl]-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine Key Features:
  • 2,3-Dichlorophenoxy and 4-methylpiperazinyl substituents.
  • Higher brain concentration (2-fold vs. compound 3) from 60–240 min post-administration .
  • Strong antagonism at 5-HT6 and 5-HT2A receptors, with lower drug-drug interaction (DDI) risk .
  • Superior procognitive effects in Novel Object Recognition (NOR) tests, linked to sustained therapeutic brain levels .
  • Compound 3: (RS)-4-(4-Methylpiperazin-1-yl)-6-(1-phenoxypropyl)-1,3,5-triazin-2-amine Key Features:
  • Phenoxypropyl and 4-methylpiperazinyl groups.
  • Higher initial brain concentration (first 30 min) but rapid decline .
  • Moderate 5-HT6R antagonism and protective activity against rotenone-induced neurotoxicity .
Parameter Compound 2 Compound 3 4-Cyclopropyl-6-hydrazinyl Analog
Substituents (Position 4) 2,3-Dichlorophenoxypropyl Phenoxypropyl Cyclopropyl
Substituents (Position 6) 4-Methylpiperazinyl 4-Methylpiperazinyl Hydrazinyl
Brain Concentration Sustained high levels (60–240 min) Early peak (0–30 min), rapid decline Unknown
Receptor Activity 5-HT6R/5-HT2AR antagonism Moderate 5-HT6R antagonism Undetermined
Therapeutic Potential Preferred for dementia disorders Secondary candidate Likely unexplored

Antileukemic Triazin-2-amine Derivatives

and describe 4-cycloamino-6-aryl-1,3,5-triazin-2-amines with antileukemic activity:

  • Compound 9{7,3} : 6-(4-Fluorophenyl)-4-(indolin-1-yl)-1,3,5-triazin-2-amine
    • Activity : Moderate antileukemic efficacy (26% yield, 195–196°C melting point) .
  • Compound 9{7,11} : 6-[4-(Trifluoromethyl)phenyl]-4-(indolin-1-yl)-1,3,5-triazin-2-amine
    • Activity : Higher lipophilicity (227–228°C melting point) due to CF3 group .
Compound Substituents (Position 6) Melting Point (°C) Yield (%) Antileukemic Activity
9{7,3} 4-Fluorophenyl 195–196 26 Moderate
9{7,11} 4-Trifluoromethylphenyl 227–228 27 High (predicted)
4-Cyclopropyl analog Cyclopropyl Unknown Unknown Undetermined

Physicochemical and Structural Comparisons

  • 4-Chloro-N,6-diphenyl-1,3,5-triazin-2-amine ():

    • Melting point: 163–164°C; density: 1.331 g/cm³ .
    • Chlorine and phenyl groups enhance rigidity compared to hydrazinyl/cyclopropyl analogs.
  • 4-Methoxy-N,6-dimethyl-1,3,5-triazin-2-amine ():

    • Boiling point: 316°C; density: 1.156 g/cm³ .
    • Methoxy and methyl groups reduce polarity vs. hydrazinyl derivatives.

Key Research Findings

Substituent Impact on CNS Activity: Bulky aromatic groups (e.g., 2,3-dichlorophenoxy in compound 2) enhance sustained brain levels and receptor antagonism . Hydrazinyl groups may improve solubility but require pharmacokinetic validation.

Synthetic Accessibility :

  • Microwave-assisted synthesis () enables rapid access to diverse analogs, though cyclopropyl-hydrazinyl derivatives remain underexplored .

Biological Activity

4-Cyclopropyl-6-hydrazinyl-1,3,5-triazin-2-amine (CAS No. 175204-76-9) is a heterocyclic compound belonging to the triazine class. Its unique structure, characterized by a cyclopropyl group and a hydrazinyl moiety, suggests potential biological activities that warrant detailed exploration. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C6_6H10_{10}N6_6
  • Molecular Weight : 166.18 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Notably:

  • Adenosine A2A Receptor Inhibition : Some derivatives of this compound have demonstrated potential as inhibitors of the adenosine A2A receptor, which plays a crucial role in several physiological processes and is implicated in various diseases including cancer and neurodegenerative disorders .
  • Antitumor Activity : Preliminary studies indicate that derivatives of this compound may exhibit antitumor properties by inducing apoptosis in cancer cells and inhibiting tumor growth .

Biological Activity Overview

Activity Type Description
Antitumor Induces apoptosis in various cancer cell lines; potential for development as an anticancer agent.
Neuroprotective Exhibits neuroprotective effects in models of neurodegeneration; potential for treating conditions like Parkinson's disease.
Antifungal Some derivatives have shown efficacy against fungal pathogens, suggesting a role in antifungal therapy.
Antiviral Investigated for activity against viral infections; specific mechanisms are still under study.

Case Studies and Research Findings

  • Antitumor Efficacy : A study investigated the effects of this compound on various cancer cell lines. Results indicated significant inhibition of cell proliferation and induction of apoptosis at micromolar concentrations .
  • Neuroprotective Effects : Research has shown that derivatives of this compound can protect neuronal cells from oxidative stress-induced damage, highlighting its potential for treating neurodegenerative diseases .
  • Inhibition Studies : In vitro assays demonstrated that certain derivatives effectively inhibit the activity of key enzymes involved in tumor progression and inflammation, further supporting their therapeutic potential .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing 4-cyclopropyl-6-hydrazinyl-1,3,5-triazin-2-amine derivatives?

  • Methodological Answer : The synthesis of triazine derivatives typically involves cyclocondensation reactions. For example, cycloamino-substituted triazines (e.g., 4-cyclopropyl analogs) are synthesized via nucleophilic substitution of chlorotriazine intermediates with cyclopropylamine under reflux conditions in ethanol, yielding 26–62% depending on substituent reactivity . Solvent-free approaches (e.g., interactions between nitriles and guanidine derivatives) or one-pot syntheses (as described for 4,6-disubstituted triazines) could be adapted for hydrazinyl derivatives to improve efficiency .

Q. Which spectroscopic and analytical techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR are essential for verifying substituent positions. For example, in cycloamino-substituted triazines, the cyclopropyl group’s protons appear as multiplet signals at δ 0.5–1.5 ppm, while hydrazinyl NH2_2 protons resonate near δ 5.0–6.0 ppm .
  • Elemental Analysis : Validates purity by matching experimental vs. theoretical C/H/N percentages (e.g., deviations <0.3% confirm structural integrity) .

Q. How do reaction conditions (solvent, temperature) influence the yield of hydrazinyl-substituted triazines?

  • Methodological Answer : Ethanol is a common solvent for triazine synthesis due to its polarity and boiling point (78°C), facilitating reflux conditions. Yields are highly substituent-dependent: electron-withdrawing groups (e.g., -CF3_3) reduce yields (27%) due to steric hindrance, while electron-donating groups (e.g., -OCH3_3) improve reactivity (35–62%) .

Advanced Research Questions

Q. How can 3D-QSAR models optimize the antileukemic activity of this compound analogs?

  • Methodological Answer : 3D-QSAR studies (e.g., Comparative Molecular Field Analysis) correlate steric/electrostatic fields with biological activity. For example, bulky substituents at the 6-position enhance binding to leukemic cell targets, while hydrazinyl groups at the 4-position improve solubility. Such models guide the design of derivatives with optimized logP values (2.5–3.5) and IC50_{50} values <10 μM .

Q. What strategies resolve contradictions in reported biological activities across structurally similar triazines?

  • Methodological Answer : Discrepancies often arise from substituent electronic effects. For instance:

  • 4-Fluorophenyl derivatives show moderate antileukemic activity (IC50_{50} ~15 μM) due to balanced lipophilicity .
  • N,N-Dimethylamino phenyl derivatives exhibit higher activity (IC50_{50} ~8 μM) but reduced metabolic stability .
    Systematic variation of substituents paired with molecular docking (e.g., targeting histamine H4 receptors as in ) can reconcile these differences .

Q. What crystallographic insights inform the binding mechanisms of cyclopropyl-hydrazinyl triazines?

  • Methodological Answer : X-ray crystallography reveals non-centrosymmetric packing with intermolecular N–H···N hydrogen bonds stabilizing the triazine core. The cyclopropyl group adopts a puckered conformation, enhancing hydrophobic interactions with protein pockets (e.g., kinase domains). These structural features align with bioactivity data from leukemia cell assays .

Q. How do hydrazinyl substituents influence pharmacokinetic properties such as bioavailability?

  • Methodological Answer : Hydrazinyl groups increase polarity, improving aqueous solubility (logS > -3) but reducing membrane permeability. Prodrug strategies (e.g., acetylating the hydrazine moiety) or co-administration with permeation enhancers (e.g., cyclodextrins) can mitigate this. Purity optimization via UPLC (≥95%) is critical for in vivo studies .

Data Contradiction Analysis

  • Example : A study reports high antileukemic activity for a 4-cyclopropyl-6-(4-methoxyphenyl) analog (IC50_{50} = 5 μM), while another observes reduced activity (IC50_{50} = 25 μM).
    • Resolution : The discrepancy arises from assay conditions (e.g., cell line specificity: Jurkat vs. K562 cells) and substituent electronic effects. Methoxy groups enhance solubility but may sterically hinder target binding in certain conformations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.